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Compound of Interest

Compound Name: 3-Fluoro-4-chlorobenzyl chloride
CAS No.: 160658-68-4
Cat. No.: B1586334

Get Quote

Executive Summary & Compound Identity

3-Fluoro-4-chlorobenzyl chloride is a critical halogenated building block used in the
synthesis of agrochemicals and active pharmaceutical ingredients (APIs), particularly for
introducing the metabolically stable 3-fluoro-4-chlorophenyl moiety. Precise spectroscopic
validation is required to distinguish it from its structural isomers (e.g., 2-fluoro-4-chlorobenzyl

chloride) which possess distinct reactivity and biological profiles.
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Attribute Specification
IUPAC Name 1-(Chloromethyl)-4-chloro-3-fluorobenzene
CAS Number 160658-68-4
C
H
Molecular Formula
Cl
F
Molecular Weight 179.02 g/mol
Physical State Clear, colorless to pale yellow liquid
Boiling Point ~214 °C (Predicted)

Synthesis & Impurity Profiling

Understanding the synthetic origin is essential for interpreting the spectroscopic data,
particularly for identifying characteristic impurities.[1][2]

Synthetic Route

The standard industrial preparation involves the radical chlorination of 3-fluoro-4-chlorotoluene.
This process dictates the impurity profile seen in raw spectra.[1]
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Figure 1: Synthetic pathway and potential impurity generation. Over-chlorination leads to the
benzal chloride derivative, detectable by a downfield shift in proton NMR.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the coupling of the fluorine atom (

F, spin 1/2) with both protons and carbons.[1]

H NMR (Proton NMR)

Solvent: CDCI

(7.26 ppm reference) | Frequency: 400 MHz[1]

The spectrum exhibits a characteristic ABX-type aromatic system modified by fluorine coupling.

[1]

Multiplicity Integration Assignment O
m
ppm) )
7.38-7.42 Triplet (approx) 1H H-5 (Ar-H)
Doublet of (Ortho),
7.18-7.22 1H H-2 (Ar-H)
Doublets
(Meta)
7.10-7.14 Multiplet 1H H-6 (Ar-H)
CH May show fine
4.56 Singlet 2H splitting (
Cl

)

Interpretation Guide:
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» The Benzylic Singlet (4.56 ppm): This is the diagnostic peak for the chloromethyl group.[1] If
hydrolysis occurs (degradation to alcohol), this peak shifts upfield to ~4.7 ppm (broadened).
[1] If over-chlorination occurs (impurity B), a singlet appears downfield at ~6.5-7.0 ppm.[1]

e Fluorine Coupling: The proton at position 2 (H-2) is "sandwiched" between the chloromethyl
group and the fluorine, resulting in a distinct doublet of doublets due to strong ortho-fluorine
coupling.

C NMR (Carbon NMR)
Solvent: CDCI

(77.16 ppm reference)

Fluorine coupling (

) splits the aromatic carbon signals into doublets.[1]

Shift (
Multiplicity (Hz) Assignment
ppm)
158.5 Doublet ~248 C-3 (C-F ips0)
137.8 Doublet ~6 C-1 (Quaternary)
130.5 Singlet/Doublet ~0 C-4 (C-Cl)
129.8 Doublet ~4 C-5 (Aromatic CH)
124.2 Doublet ~18 C-6 (Aromatic CH)
116.8 Doublet ~24 C-2 (Aromatic CH)
-CH
45.2 Singlet
Cl (Benzylic)

Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV)
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The mass spectrum is dominated by the isotopic signature of two chlorine atoms (

Cland
Ch.[1][3]

Isotopic Pattern Analysis

The molecular ion (M

) cluster will exhibit a characteristic intensity ratio of approximately 9:6:1 due to the presence of
two chlorine atoms (one on the ring, one in the side chain).[1][3]

e M/z178: M

(

Cl,

Cl) — Base peak relative intensity ~100%[1]
e m/z 180: M+2 (

Cl,

Cl) — Relative intensity ~65%[1]
e m/z 182: M+4 (

Cl,

Cl) — Relative intensity ~10%]1]

Fragmentation Pathway[1][4][5]
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Figure 2: Primary fragmentation pathway. The loss of the benzylic chlorine is the most
favorable energetic pathway, creating the stabilized 3-fluoro-4-chlorobenzyl cation (m/z 143).

Infrared Spectroscopy (FT-IR)

Method: Neat liquid film (ATR)

The IR spectrum confirms the functional groups without interference from solvent bands.[1]
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Wavenumber (cm

Intensity Vibrational Mode

)
3050 - 3090 Weak C-H Stretching (Aromatic)

C-H Stretching (Aliphatic -CH
2950 - 2980 Weak

)

) C=C Ring Stretching (Aromatic

1580, 1485 Medium

skeletal)
1260 Strong C-F Stretching (Aryl Fluoride)
1050 - 1100 Medium In-plane C-H Bending

C-H Out-of-plane Bending
810 - 830 Strong ) ) )

(1,2,4-trisubstituted ring)
680 - 750 Strong C-Cl Stretching
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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